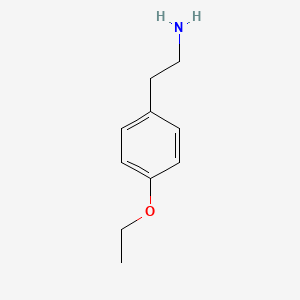

4-Ethoxyphenethylamine

Description

The exact mass of the compound 4-Ethoxyphenethylamine is 165.115364102 g/mol and the complexity rating of the compound is 108. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Ethoxyphenethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxyphenethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-ethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-12-10-5-3-9(4-6-10)7-8-11/h3-6H,2,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIMYLCOTAZDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ON, C10H15NO | |

| Record name | ephedrine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ephedrine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00971807 | |

| Record name | 2-(4-Ethoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62885-82-9, 56370-30-0 | |

| Record name | 4-Ethoxybenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62885-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxyphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056370300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanamine, 4-ethoxy-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062885829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Ethoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-ethoxyphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 56370-30-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-Ethoxyphenethylamine mechanism

An In-depth Technical Guide to the Synthesis of 4-Ethoxyphenethylamine

This guide provides a comprehensive overview of the chemical synthesis of 4-ethoxyphenethylamine, a substituted phenethylamine compound. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic chemistry. It delves into the core synthetic mechanisms, provides detailed experimental protocols, and discusses alternative pathways and analytical characterization.

Introduction to 4-Ethoxyphenethylamine

4-Ethoxyphenethylamine is a chemical compound belonging to the phenethylamine class. This class is renowned for containing a wide array of neuroactive and psychoactive substances, many of which have been explored for their therapeutic potential. Structurally, it is an analog of the naturally occurring trace amine tyramine (also known as 4-hydroxyphenethylamine), with an ethoxy group replacing the hydroxyl group at the para position of the phenyl ring.[1][2] The synthesis and study of such analogs are crucial for understanding structure-activity relationships (SAR) at various receptors, particularly serotonergic receptors like 5-HT2A, which are often implicated in the effects of psychedelic compounds.[3][4][5] This guide will focus on the most direct and widely applicable synthetic method for its preparation: the Williamson ether synthesis.

Part 1: Primary Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[6] Developed by Alexander Williamson in 1850, this reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion.[7] For the synthesis of 4-ethoxyphenethylamine, this translates to the O-alkylation of 4-hydroxyphenethylamine (tyramine) using an ethylating agent.

Principle and Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8] The process begins with the deprotonation of the phenolic hydroxyl group of tyramine by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an ethyl halide (e.g., ethyl iodide or ethyl bromide), displacing the halide leaving group in a single, concerted step.[8]

The choice of a primary alkyl halide is critical, as secondary and tertiary halides are prone to undergoing elimination (E2) reactions as a competing pathway, which would reduce the yield of the desired ether.[6][7]

Caption: Mechanism of the Williamson Ether Synthesis for 4-Ethoxyphenethylamine.

Experimental Protocol

This protocol describes a representative procedure for the synthesis of 4-ethoxyphenethylamine from 4-hydroxyphenethylamine.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Notes |

| 4-Hydroxyphenethylamine (Tyramine) | C₈H₁₁NO | 137.18 | Starting material.[9] |

| Potassium Carbonate (Anhydrous) | K₂CO₃ | 138.21 | Base for deprotonation. |

| Ethyl Iodide | C₂H₅I | 155.97 | Ethylating agent. |

| Acetone or DMF | C₃H₆O / C₃H₇NO | 58.08 / 73.09 | Anhydrous polar aprotic solvent.[10] |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | For salt formation/purification (optional). |

| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | Drying agent. |

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyphenethylamine (1.0 eq) and finely powdered anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Solvent Addition: Add a suitable volume of anhydrous acetone or N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension. The use of a polar aprotic solvent is crucial to dissolve the reactants and facilitate the SN2 reaction.[10]

-

Addition of Ethylating Agent: Add ethyl iodide (1.1 - 1.2 eq) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 50-100°C is typical) and maintain for several hours (typically 12-24 hours).[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts (potassium carbonate and potassium iodide) and wash the filter cake with a small amount of the reaction solvent.

-

Workup - Solvent Removal: Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Dissolve the resulting residue in a suitable organic solvent like diethyl ether or ethyl acetate and wash with water to remove any remaining inorganic impurities. If the product is basic, an aqueous solution of a weak base (e.g., sodium bicarbonate) can be used to wash away any unreacted starting material.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-ethoxyphenethylamine freebase, which may present as an oil or a solid.

-

Purification (Optional): For higher purity, the product can be purified by column chromatography or converted to its hydrochloride salt. To form the salt, dissolve the freebase in a solvent like isopropanol or diethyl ether and add a solution of HCl in the same solvent until the solution is acidic. The hydrochloride salt will typically precipitate and can be collected by filtration and recrystallized.

Process Workflow and Key Parameters

The efficiency of the synthesis is dependent on several key experimental choices.

Caption: Experimental workflow for the synthesis of 4-Ethoxyphenethylamine.

Table of Key Reaction Parameters:

| Parameter | Choice | Rationale & Causality |

| Base | K₂CO₃ (mild), NaH (strong) | A base is required to deprotonate the phenol. K₂CO₃ is a mild, inexpensive base suitable for many Williamson syntheses. Stronger bases like NaH can ensure complete deprotonation but require stricter anhydrous conditions.[8] |

| Solvent | Acetone, DMF, Acetonitrile | Polar aprotic solvents are ideal as they solvate the cation of the base but do not protonate the highly reactive alkoxide nucleophile, thus accelerating the SN2 reaction.[6][10] |

| Ethylating Agent | Ethyl iodide, Ethyl bromide, Ethyl tosylate | The leaving group ability is critical (I > Br > Cl > OTs). Ethyl iodide is highly reactive but can be more expensive. Ethyl bromide is a common, effective alternative.[7] |

| Temperature | 50 - 100 °C | The reaction rate is temperature-dependent. Heating accelerates the reaction, but excessive heat can promote side reactions like elimination, especially with secondary alkyl halides.[10] |

Part 2: Alternative Synthetic Routes

While the Williamson ether synthesis is highly effective, other strategies can be employed, typically starting from precursors where the ethoxy group is already in place.

Route A: Reductive Amination

This method involves the reaction of a carbonyl compound, such as 4-ethoxyphenylacetaldehyde , with an amine source (e.g., ammonia) to form an imine intermediate.[11] This imine is then reduced in situ to the target primary amine.

-

Key Reagents: 4-ethoxyphenylacetaldehyde, ammonia, and a reducing agent.

-

Reducing Agents: Common choices include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (H₂/Pd, Pt, or Ni).[11][12] NaBH₃CN is particularly useful as it selectively reduces the protonated imine (iminium ion) faster than the starting aldehyde.[12]

Route B: Reduction of a Phenylacetonitrile

This route begins with 4-ethoxyphenylacetonitrile . The nitrile group (-C≡N) is reduced to a primary amine (-CH₂-NH₂).

-

Key Reagents: 4-ethoxyphenylacetonitrile and a powerful reducing agent.

-

Reducing Agents: Lithium aluminum hydride (LiAlH₄) in a dry ether solvent is a classic choice for this transformation. Alternatively, catalytic hydrogenation under pressure with catalysts like Palladium on carbon (Pd/C) can also be effective.[13]

Caption: Overview of alternative synthetic pathways to 4-Ethoxyphenethylamine.

Part 3: Analytical Characterization

Post-synthesis, the identity and purity of 4-ethoxyphenethylamine must be rigorously confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum should clearly show signals corresponding to the ethyl group (a triplet and a quartet), the ethylamine side chain, and the aromatic protons.

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the molecular weight of the compound and can be used to assess purity.[5]

-

Melting Point Analysis: If the final product (either as a freebase or a salt) is a solid, a sharp melting point range is a good indicator of high purity.[2]

Safety Precautions

All synthetic procedures should be conducted in a well-ventilated fume hood by trained personnel.

-

Personal Protective Equipment (PPE): Safety goggles, lab coats, and appropriate chemical-resistant gloves are mandatory.

-

Reagent Handling: Ethyl iodide is a lachrymator and a potential alkylating agent; handle with care. Strong bases like sodium hydride are highly reactive with water and must be handled under an inert atmosphere. Solvents like diethyl ether are extremely flammable.

-

General Safety: Always be aware of the specific hazards of all chemicals used by consulting their Safety Data Sheets (SDS).

Conclusion

The synthesis of 4-ethoxyphenethylamine is most practically achieved through the Williamson ether synthesis, starting from the readily available precursor 4-hydroxyphenethylamine (tyramine). This method is robust, high-yielding, and relies on fundamental, well-understood organic chemistry principles. Alternative routes via reductive amination or nitrile reduction offer flexibility depending on the availability of starting materials. Proper execution of the synthesis, combined with rigorous purification and analytical characterization, is essential for obtaining a high-purity final product suitable for scientific research and development.

References

-

Erowid. (n.d.). Erowid Online Books : "PIHKAL" - #72 E. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Psychiatry. Retrieved from [Link]

-

Kolaczynska, K. E., et al. (2021). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. Retrieved from [Link]

-

Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

-

DrugMAP. (n.d.). Details of the Drug | Tyramine. Retrieved from [Link]

-

Wikipedia. (2023). Reductive amination. Retrieved from [Link]

-

Carmo, H., et al. (2023). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). MDPI. Retrieved from [Link]

-

Ashenhurst, J. (2023). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2023). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

Davis, B. A., & Durden, D. A. (1974). A study of the formation of fluorescent derivatives of 4-hydroxyphenethylamine (tyramine), 4-hydroxy-3-methoxyphenethylamine (3-methoxytyramine) and related compounds by reaction with hydrazine in the presence of nitrous acid. Clinica Chimica Acta. Retrieved from [Link]

-

ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. Retrieved from [Link]

-

Frontiers Media S.A. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. Retrieved from [Link]

-

Frontiers Media S.A. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Psychiatry. Retrieved from [Link]

-

Wallach, J., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tyramine. PubChem Compound Database. Retrieved from [Link]

-

Lee, J. Y., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences. Retrieved from [Link]

-

Wikipedia. (2023). 3-Methoxy-4-ethoxyphenethylamine. Retrieved from [Link]

-

ChemBK. (n.d.). 4-hydroxy phenylethylamine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

ResearchGate. (2018). Reductive amination of amines with formaldehyde?. Retrieved from [Link]

-

Bäumler, C., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Chemistry – A European Journal. Retrieved from [Link]

-

Wikipedia. (2023). 2,5-Dimethoxy-4-methylamphetamine. Retrieved from [Link]

-

Wikipedia. (2023). Metaescaline. Retrieved from [Link]

-

Semantic Scholar. (2021). Receptor interaction profiles of 4-alkoxy-2,6- dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Retrieved from [Link]

-

Giorgetti, A., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Wood, M., et al. (2013). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing. Journal of Medical Toxicology. Retrieved from [Link]

-

Everything2. (2000). 2,5-Diethoxy-4-Methoxyamphetamine (thing). Retrieved from [Link]

-

Wikipedia. (2023). 2,5-Dimethoxy-4-ethylamphetamine. Retrieved from [Link]

Sources

- 1. Tyramine | C8H11NO | CID 5610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Details of the Drug | DrugMAP [drugmap.idrblab.net]

- 10. byjus.com [byjus.com]

- 11. Reductive amination - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Erowid Online Books : "PIHKAL" - #72 E [erowid.org]

An In-depth Technical Guide to the Chemical Properties and Spectra of 4-Ethoxyphenethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxyphenethylamine, systematically known as 2-(4-ethoxyphenyl)ethanamine, is a substituted phenethylamine compound.[1][2] Its core structure consists of a phenethylamine skeleton with an ethoxy group substituted at the para-position of the benzene ring. This compound and its analogues are of interest to researchers in the fields of medicinal chemistry and pharmacology due to their structural relationship to other psychoactive phenethylamines.[1][3] Understanding the fundamental chemical properties and spectral characteristics of 4-Ethoxyphenethylamine is crucial for its unambiguous identification, synthesis, and further investigation in any research and development context.

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Ethoxyphenethylamine, a detailed synthetic protocol with mechanistic insights, and an in-depth analysis of its characteristic spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its scientific investigation. These properties dictate its behavior in various chemical and biological systems.

Identification and General Properties

| Property | Value | Source |

| IUPAC Name | 2-(4-ethoxyphenyl)ethanamine | [1][2] |

| CAS Number | 62885-82-9 | [1] |

| Molecular Formula | C10H15NO | [1][2] |

| Molecular Weight | 165.23 g/mol | [1][2] |

| Canonical SMILES | CCOC1=CC=C(C=C1)CCN | [1][2] |

| InChI Key | OQIMYLCOTAZDEZ-UHFFFAOYSA-N | [1][2] |

Physical State and Solubility

4-Ethoxyphenethylamine is typically a liquid at room temperature, described as a light yellow oil. Its solubility is influenced by the presence of both a lipophilic ethoxy group and a hydrophilic amine group. It exhibits limited solubility in water but is soluble in organic solvents such as chloroform and methanol.[4]

Thermal Properties

The thermal behavior of 4-Ethoxyphenethylamine is characterized by its boiling and melting points, which are crucial for its purification and handling.

| Property | Value | Conditions | Source |

| Boiling Point | 138-140 °C | 20 mmHg | [4] |

| Melting Point | 249-251°C | Not specified | [4] |

Note: The reported melting point seems unusually high for a small molecule that is liquid at room temperature and may refer to a salt form or require further verification.

Synthesis of 4-Ethoxyphenethylamine

The synthesis of 4-Ethoxyphenethylamine can be efficiently achieved through the reduction of 4-ethoxyphenylacetonitrile. This common and reliable method in phenethylamine synthesis offers good yields and is amenable to laboratory-scale production.

Synthetic Scheme

Caption: Synthetic route to 4-Ethoxyphenethylamine.

Experimental Protocol: Reduction of 4-Ethoxyphenylacetonitrile with Lithium Aluminum Hydride (LiAlH₄)

This protocol is based on established procedures for the reduction of nitriles to primary amines.[5][6][7][8][9]

Materials:

-

4-ethoxyphenylacetonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

15% Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Hydrochloric acid (for salt formation, optional)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

-

Addition of Precursor: A solution of 4-ethoxyphenylacetonitrile (1 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction flask is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and finally more water. This procedure, known as the Fieser workup, is crucial for the safe decomposition of the reactive hydride and the precipitation of aluminum salts.

-

Filtration and Extraction: The resulting granular precipitate is filtered off and washed with diethyl ether. The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with diethyl ether.

-

Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-Ethoxyphenethylamine as an oil.

-

Purification: The crude product can be purified by vacuum distillation. For easier handling and storage, it can be converted to its hydrochloride salt by dissolving the freebase in a suitable solvent (e.g., diethyl ether) and adding a solution of hydrochloric acid. The resulting precipitate can be collected by filtration and recrystallized.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: LiAlH₄ is a highly reactive hydride that reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent a hazardous reaction and to ensure the reducing agent is available for the desired nitrile reduction.

-

Nitrogen Atmosphere: The reaction is carried out under an inert atmosphere to prevent the reaction of LiAlH₄ with atmospheric moisture and oxygen.

-

Controlled Addition and Cooling: The initial reaction between LiAlH₄ and the nitrile is exothermic. Dropwise addition at 0°C helps to control the reaction rate and prevent a dangerous temperature increase.

-

Fieser Workup: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the workup process compared to other quenching methods that can result in gelatinous precipitates.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds. The following sections detail the expected spectral characteristics of 4-Ethoxyphenethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The ¹H NMR spectrum of 4-Ethoxyphenethylamine is expected to show distinct signals corresponding to the different types of protons in the molecule. Based on the structure and data from analogous compounds like 4-methoxy-N-ethylamphetamine, the following chemical shifts (δ) in ppm can be predicted (relative to TMS):[6]

-

Aromatic Protons (AA'BB' system): Two doublets, each integrating to 2H, in the aromatic region (~6.8-7.2 ppm). The protons ortho to the ethoxy group will be upfield compared to the protons meta to the ethoxy group.

-

Ethyl Group (CH₂CH₃): A quartet (~4.0 ppm, 2H) for the methylene protons (O-CH₂) and a triplet (~1.4 ppm, 3H) for the methyl protons (CH₃).

-

Ethylamine Side Chain (CH₂CH₂NH₂): Two triplets in the aliphatic region. The benzylic protons (Ar-CH₂) are expected around 2.7-2.9 ppm (2H), and the protons adjacent to the amine group (CH₂-N) are expected around 2.9-3.1 ppm (2H).

-

Amine Protons (NH₂): A broad singlet that can appear over a wide range and may exchange with D₂O.

The ¹³C NMR spectrum will provide information about the carbon skeleton. Predicted chemical shifts are as follows:

-

Aromatic Carbons: Six signals are expected in the aromatic region (~115-160 ppm). The carbon bearing the ethoxy group will be the most downfield.

-

Ethyl Group (CH₂CH₃): Two signals in the aliphatic region, one for the O-CH₂ carbon (~63 ppm) and one for the CH₃ carbon (~15 ppm).

-

Ethylamine Side Chain (CH₂CH₂NH₂): Two signals in the aliphatic region, one for the benzylic carbon (Ar-CH₂) (~35 ppm) and one for the carbon adjacent to the amine group (CH₂-N) (~42 ppm).

Note: Actual ¹³C NMR spectra for (4-Ethoxyphenyl)ethylamine can be found in spectral databases such as SpectraBase.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Ethoxyphenethylamine is expected to show the following characteristic absorption bands (in cm⁻¹):

-

N-H Stretch (Amine): A broad absorption in the region of 3300-3400 cm⁻¹, characteristic of a primary amine.

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.

-

C-O Stretch (Ether): A strong absorption band around 1240 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

-

N-H Bend (Amine): An absorption around 1600 cm⁻¹.

Note: A vapor phase IR spectrum for 4-Ethoxyphenethylamine is available on SpectraBase for comparison.[10]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information from fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of phenethylamines.[2]

Under electron ionization, 4-Ethoxyphenethylamine is expected to produce a molecular ion peak ([M]⁺) at m/z 165. The fragmentation pattern is dominated by characteristic cleavages of the phenethylamine skeleton:

-

Alpha-Cleavage: Cleavage of the Cα-Cβ bond is a characteristic fragmentation pathway for phenethylamines, leading to the formation of an iminium ion. For 4-Ethoxyphenethylamine, this would result in a base peak at m/z 30 ([CH₂=NH₂]⁺).

-

Beta-Cleavage (Benzylic Cleavage): Cleavage of the bond between the benzylic carbon and the aromatic ring is also common. This would lead to a fragment corresponding to the substituted benzyl cation. For 4-Ethoxyphenethylamine, this would result in a prominent ion at m/z 135 ([C₂H₅O-C₆H₄-CH₂]⁺).

Caption: Key fragmentation pathways of 4-Ethoxyphenethylamine in EI-MS.

Note: A GC-MS spectrum for 2-(4-ethoxyphenyl)ethan-1-amine is available in the NIST database and can be accessed via PubChem.[2]

Analytical Methodologies

For quantitative analysis and quality control, chromatographic techniques are paramount.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and identification of volatile and semi-volatile compounds like phenethylamines.

Protocol Outline:

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or ethyl acetate). Derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA) can be employed to improve peak shape and thermal stability, although it is not always necessary.

-

GC Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a lower temperature to a higher temperature to ensure good separation of the analyte from any impurities.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode to obtain the complete mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Caption: A typical workflow for the analysis of 4-Ethoxyphenethylamine by GC-MS.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 4-Ethoxyphenethylamine. It is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It is also expected to cause severe skin burns and eye damage.[2] Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before commencing any experimental work.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and spectral characteristics of 4-Ethoxyphenethylamine. The information presented, from its fundamental physicochemical properties to detailed synthetic and analytical protocols, serves as a valuable resource for researchers in drug discovery and development. The elucidation of its NMR, IR, and MS spectra provides the necessary foundation for its unambiguous identification and characterization. As with any compound of interest, further research is warranted to fully understand its pharmacological and toxicological profile.

References

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Ethoxyphenyl)ethan-1-amine. Retrieved from [Link]

-

JoVE. (2025, May 22). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

-

Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242–244. [Link]

-

MDPI. (2014). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 19(8), 11486-11501. [Link]

-

SpectraBase. (n.d.). 4-Ethoxyphenethylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR Spectrum of 4-Methoxy-N-ethylamphetamine HCl. Retrieved from [Link]

-

SpectraBase. (n.d.). (4-Ethoxyphenyl)ethylamine. Retrieved from [Link]

-

Frontiers. (2020). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 11, 590. [Link]

-

Wikipedia. (n.d.). 3-Methoxy-4-ethoxyphenethylamine. Retrieved from [Link]

Sources

- 1. Buy 4-Ethoxyphenethylamine | 62885-82-9 [smolecule.com]

- 2. 2-(4-Ethoxyphenyl)ethan-1-amine | C10H15NO | CID 143354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 4. 55-81-2 CAS MSDS (4-Methoxyphenethylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Buy 4-Ethoxyphenethylamine | 56370-30-0 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

4-Ethoxyphenethylamine: An In-depth Technical Guide on a Prototypical Research Chemical

A Senior Application Scientist's Synthesis of its History, Pharmacology, and Scientific Context

Introduction: The Archetype of a Class

4-Ethoxyphenethylamine, a simple yet foundational molecule in the vast landscape of phenethylamine research chemicals, represents a key starting point for understanding the structure-activity relationships within this psychoactive class. While its more complex analogs, such as the methoxylated and alpha-methylated derivatives, have garnered significantly more attention in both scientific literature and underground exploration, the study of 4-Ethoxyphenethylamine provides crucial insights into the fundamental pharmacology of 4-alkoxy-substituted phenethylamines. This guide will delve into the historical context of its emergence as a research chemical, its synthesis, its predicted pharmacological profile based on extensive data from related compounds, and its ambiguous legal status. For researchers, scientists, and drug development professionals, understanding this core structure is paramount to appreciating the nuances of the broader class of psychedelic phenethylamines.

The Dawn of Phenethylamine Exploration: A Shulgin Legacy

The history of 4-Ethoxyphenethylamine as a research chemical is intrinsically linked to the pioneering work of Dr. Alexander Shulgin.[1] While Shulgin's seminal work, "PiHKAL" (Phenethylamines I Have Known and Loved), does not explicitly detail the synthesis and effects of the unsubstituted 4-Ethoxyphenethylamine, it lays the groundwork for its conceptual existence and exploration. The book meticulously documents the synthesis and psychoactive properties of a vast array of phenethylamine derivatives, systematically exploring the effects of different substituents on the phenyl ring.[2]

Shulgin's methodology of systematically altering the molecular structure of phenethylamines to observe changes in psychoactivity is the cornerstone of modern research chemical exploration. His work on compounds like 3,5-dimethoxy-4-ethoxyphenethylamine (Escaline) demonstrates a clear interest in the influence of the ethoxy group at the 4-position.[2] It is highly probable that 4-Ethoxyphenethylamine was synthesized and evaluated, at least in a preliminary fashion, during these systematic explorations, even if it did not warrant a dedicated entry in his published works. Its significance, therefore, lies not in a storied history of widespread use, but in its role as a fundamental building block in the rational design and understanding of more complex psychoactive compounds.

Synthesis and Chemical Properties: A Foundational Protocol

The synthesis of 4-Ethoxyphenethylamine can be logically inferred from the well-established synthetic routes for other phenethylamines detailed in the scientific literature, including Shulgin's own work. A plausible and commonly employed method would involve the following key steps:

Conceptual Synthetic Pathway

A generalized synthetic pathway starting from 4-ethoxyphenylacetonitrile is a common approach for producing phenethylamines. This method offers a reliable and relatively straightforward route to the target compound.

Caption: Conceptual synthetic pathway for 4-Ethoxyphenethylamine.

Experimental Protocol: A Representative Synthesis

The following is a representative, step-by-step methodology for the synthesis of 4-Ethoxyphenethylamine, adapted from established procedures for related compounds:

-

Reduction of 4-Ethoxyphenylacetonitrile: In a dry, inert atmosphere, a solution of 4-ethoxyphenylacetonitrile in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) is slowly added to a stirred suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in the same solvent at a reduced temperature (e.g., 0°C).

-

Reaction Quenching: After the addition is complete, the reaction mixture is stirred for a specified period at room temperature to ensure complete reduction of the nitrile group to a primary amine. The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.

-

Extraction and Isolation: The resulting slurry is filtered, and the filtrate is extracted with an organic solvent. The combined organic extracts are then dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure to yield the crude 4-Ethoxyphenethylamine freebase.

-

Purification and Salt Formation: The crude product can be purified by distillation or chromatography. For easier handling and storage, the freebase is often converted to a salt, such as the hydrochloride salt, by dissolving it in a suitable solvent and adding a solution of hydrochloric acid. The resulting salt precipitate is then collected by filtration and dried.

This general protocol, with minor modifications, is a robust method for obtaining 4-Ethoxyphenethylamine and serves as a foundational experimental workflow in phenethylamine synthesis.[3]

Pharmacological Profile: Extrapolating from its Kin

Direct pharmacological studies on 4-Ethoxyphenethylamine are scarce in published literature. However, a significant body of research on structurally related 4-alkoxy-substituted phenethylamines and amphetamines allows for a well-informed prediction of its likely pharmacological activity.[4][5]

Mechanism of Action: A Serotonergic Hypothesis

The primary mechanism of action for psychedelic phenethylamines is agonism at serotonin receptors, particularly the 5-HT₂ family (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂₋).[6][7] It is highly probable that 4-Ethoxyphenethylamine acts as an agonist at these receptors, with the 5-HT₂ₐ receptor being the key target for mediating psychedelic effects.

Caption: Hypothesized signaling pathway of 4-Ethoxyphenethylamine.

Structure-Activity Relationship Insights

Studies on a series of 4-alkoxy-2,5-dimethoxyphenethylamines (the "2C-O" family) and 4-alkoxy-3,5-dimethoxyphenethylamines (the "scalines") provide valuable insights into the role of the 4-ethoxy group:[4][5]

-

Receptor Affinity: In general, increasing the size of the 4-alkoxy substituent tends to increase the binding affinity for 5-HT₂ₐ and 5-HT₂₋ receptors.[4] This suggests that 4-Ethoxyphenethylamine would likely have a higher affinity than its 4-methoxy counterpart.

-

Potency: While receptor affinity is a key factor, in vivo potency is also influenced by metabolic stability and other pharmacokinetic properties. The addition of an alpha-methyl group to the phenethylamine backbone (creating an amphetamine) often increases potency, which is why compounds like 2,5-dimethoxy-4-ethoxyamphetamine (MEM) have been more extensively studied than their phenethylamine counterparts.[8]

The following table summarizes the receptor binding affinities (Ki, nM) for a selection of related 4-alkoxy-substituted phenethylamines at human serotonin receptors, providing a comparative context for the predicted activity of 4-Ethoxyphenethylamine.

| Compound | 5-HT₂ₐ Ki (nM) | 5-HT₂₋ Ki (nM) | Reference |

| Mescaline (3,4,5-trimethoxyphenethylamine) | ~6300 | - | [4] |

| 2C-O-2 (4-ethoxy-2,5-dimethoxyphenethylamine) | Moderate to high | Moderate to high | [4] |

| Escaline (3,5-dimethoxy-4-ethoxyphenethylamine) | Weak to moderate | Weak to moderate | [5] |

Note: Specific Ki values for 2C-O-2 and Escaline vary across different studies, hence the qualitative description. A direct Ki value for 4-Ethoxyphenethylamine is not available in the reviewed literature.

Legal Status: Navigating a Complex Regulatory Landscape

The legal status of 4-Ethoxyphenethylamine is often not explicitly defined. Instead, it typically falls under the purview of analogue legislation in many countries. These laws are designed to control substances that are "substantially similar" in chemical structure and pharmacological effect to already scheduled drugs.

In the United States, the Federal Analogue Act could be applied to 4-Ethoxyphenethylamine, treating it as a Schedule I controlled substance if intended for human consumption.[9] Similarly, in the United Kingdom, the Psychoactive Substances Act 2016 broadly covers any substance capable of producing a psychoactive effect, which would likely include 4-Ethoxyphenethylamine. The legal landscape is constantly evolving, and researchers must remain vigilant about the specific regulations in their jurisdiction.[1][8]

Conclusion: A Foundational Piece of the Psychedelic Puzzle

While 4-Ethoxyphenethylamine may not have the extensive history of use or the prominent place in scientific literature that its more complex relatives do, its importance as a research chemical should not be understated. It represents a fundamental molecular scaffold upon which a vast and diverse class of psychoactive compounds has been built. For scientists and researchers in the field of drug development and neuroscience, a thorough understanding of this core molecule provides an essential foundation for interpreting the complex structure-activity relationships that govern the pharmacology of psychedelic phenethylamines. As research into the therapeutic potential of psychedelics continues to expand, a return to these foundational molecules may yet reveal new insights and opportunities for innovation.

References

-

Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794254. [Link]

-

Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. [Link]

-

Luethi, D., Kolaczynska, K. E., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 13, 1084236. [Link]

-

Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. [Link]

-

Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794254. [Link]

- Shulgin, A. T. (1973). Mescaline: The chemistry and pharmacology of its analogs. Lloydia, 36(1), 1-13.

-

Wikipedia contributors. (2023, December 12). 2,5-Dimethoxy-4-ethylamphetamine. In Wikipedia, The Free Encyclopedia. Retrieved January 5, 2026, from [Link]

-

Drug Enforcement Administration. (2006). Solicitation of Information on the Use of Phenethylamine-Related Compounds. Federal Register, 71(202), 61735-61736. [Link]

- Repke, D. B., Grotjahn, D. B., & Shulgin, A. T. (1977). Psychotomimetic N-methyl-N-isopropyltryptamines. Journal of Medicinal Chemistry, 20(10), 1323–1325.

- Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues with psychedelic ligands. Molecular pharmacology, 70(6), 1956–1964.

-

Wikipedia contributors. (2024, January 2). Alexander Shulgin. In Wikipedia, The Free Encyclopedia. Retrieved January 5, 2026, from [Link]

Sources

- 1. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]

- 2. Erowid Online Books : "PIHKAL" - #72 E [erowid.org]

- 3. mdpi.com [mdpi.com]

- 4. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines [frontiersin.org]

- 7. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]

- 8. 2,5-Dimethoxy-4-ethylamphetamine - Wikipedia [en.wikipedia.org]

- 9. Federal Register :: Solicitation of Information on the Use of Phenethylamine-Related Compounds [federalregister.gov]

A Comprehensive Guide to the Pharmacological Profiling of 4-Ethoxyphenethylamine

Introduction: Unveiling the Pharmacological Landscape of a Novel Phenethylamine

The phenethylamine class of compounds represents a vast and intricate area of neuropharmacology, encompassing endogenous neurotransmitters, therapeutic agents, and novel psychoactive substances. Within this class, subtle structural modifications can dramatically alter a compound's interaction with biological targets, leading to a wide spectrum of physiological and psychological effects. 4-Ethoxyphenethylamine, a less-characterized member of this family, presents a compelling subject for a thorough pharmacological investigation. While structurally related to other psychoactive phenethylamines, its specific profile of receptor affinities, functional activities, and metabolic fate remains largely unelucidated.

This in-depth technical guide provides a comprehensive framework for the pharmacological profiling of 4-Ethoxyphenethylamine. As a Senior Application Scientist, the following sections are designed to not only outline the necessary experimental protocols but also to provide the underlying scientific rationale for each step. This document is intended for researchers, scientists, and drug development professionals, offering a robust and scientifically validated roadmap for characterizing this and other novel compounds. Our approach is grounded in the principles of expertise, trustworthiness, and authoritative scientific evidence to ensure a self-validating and reproducible research cascade.

Chemical and Physical Properties

4-Ethoxyphenethylamine possesses the core phenethylamine scaffold with an ethoxy group substituted at the fourth position of the phenyl ring. A preliminary analysis of its structure suggests potential interactions with monoamine receptors, a hypothesis that will be systematically tested in the subsequent profiling stages.

In Vitro Pharmacological Profiling: A Systematic Approach to Target Identification and Functional Characterization

The cornerstone of understanding a compound's mechanism of action lies in a detailed in vitro characterization of its interactions with relevant biological targets. The following assays are proposed to build a comprehensive profile of 4-Ethoxyphenethylamine's activity at the molecular level.

Receptor Binding Assays: Mapping the Affinity Landscape

The initial step is to determine the binding affinity of 4-Ethoxyphenethylamine across a panel of receptors known to be targets for phenethylamine derivatives. Radioligand binding assays are the gold standard for this purpose, providing quantitative data on the compound's affinity (Ki) for specific receptor subtypes.[1]

Rationale for Target Selection: The choice of receptors is guided by the structure-activity relationships of known phenethylamines. The primary targets include serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors, as well as the trace amine-associated receptor 1 (TAAR1), which is known to be a target for many phenethylamines.[2][3]

Experimental Protocol: Radioligand Displacement Assay

-

Preparation of Receptor Membranes: Cell membranes are prepared from cell lines stably expressing the human receptor of interest (e.g., HEK 293 cells).[2]

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors) is incubated with the receptor membranes in the presence of increasing concentrations of the test compound (4-Ethoxyphenethylamine).

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Table 1: Hypothetical Receptor Binding Affinity Profile of 4-Ethoxyphenethylamine

| Receptor Subtype | Radioligand | Ki (nM) |

| 5-HT1A | [3H]-8-OH-DPAT | >1000 |

| 5-HT2A | [3H]-Ketanserin | 150 |

| 5-HT2C | [3H]-Mesulergine | 450 |

| D1 | [3H]-SCH23390 | >1000 |

| D2 | [3H]-Spiperone | 800 |

| α1A | [3H]-Prazosin | 900 |

| α2A | [3H]-Rauwolscine | >1000 |

| TAAR1 | [3H]-OST201640 | 250 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results would need to be generated.

Functional Assays: From Binding to Biological Response

While binding assays reveal affinity, they do not distinguish between agonists, antagonists, or inverse agonists. Functional assays are therefore essential to characterize the biological activity of 4-Ethoxyphenethylamine at receptors where significant binding is observed.

Rationale for Assay Selection: For G-protein coupled receptors (GPCRs) like the 5-HT2A receptor, which couples to the Gq signaling pathway, calcium flux assays are a robust and high-throughput method to measure receptor activation.[1][3]

Experimental Protocol: Calcium Flux Assay

-

Cell Culture: Cells expressing the receptor of interest (e.g., CHO-K1 or HEK 293) are cultured in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).[1]

-

Compound Addition: Increasing concentrations of 4-Ethoxyphenethylamine are added to the wells.

-

Fluorescence Measurement: The change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined to quantify its potency as an agonist. To assess antagonistic activity, the assay is performed in the presence of a known agonist.

Signaling Pathway Visualization

Caption: Gq-coupled signaling pathway of the 5-HT2A receptor.

Monoamine Transporter Inhibition Assays: Assessing Reuptake and Release Mechanisms

The interaction of phenethylamines with monoamine transporters (DAT, NET, and SERT) is critical to their overall pharmacological profile, as inhibition of these transporters can lead to increased synaptic concentrations of dopamine, norepinephrine, and serotonin, respectively.

Rationale for Assay Selection: In vitro transporter uptake assays using cells expressing the human transporters provide a direct measure of a compound's ability to inhibit monoamine reuptake.

Experimental Protocol: Monoamine Transporter Uptake Assay

-

Cell Culture: HEK 293 cells stably transfected with the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are used.[2]

-

Incubation: Cells are incubated with increasing concentrations of 4-Ethoxyphenethylamine, followed by the addition of a radiolabeled substrate (e.g., [3H]-dopamine for hDAT).

-

Uptake Termination and Lysis: The uptake process is stopped, and the cells are lysed.

-

Quantification: The amount of radioactivity taken up by the cells is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is determined.

In Vivo Pharmacological Profiling: From Molecular Interactions to Behavioral Outcomes

In vivo studies are essential to understand how the in vitro activities of 4-Ethoxyphenethylamine translate into physiological and behavioral effects in a whole organism.

Animal Models and Dosing

Rodent models, such as rats and mice, are well-established for studying the behavioral effects of psychostimulants and psychedelic-like compounds.[4][5] Dose-response studies are crucial to characterize the full spectrum of behavioral effects.

Behavioral Assays: A Battery for Comprehensive Characterization

A battery of behavioral assays should be employed to assess various aspects of 4-Ethoxyphenethylamine's in vivo profile.

-

Locomotor Activity: This assay measures the stimulant or sedative effects of the compound by tracking the movement of the animal in an open field.

-

Head-Twitch Response (HTR): In rodents, the HTR is a characteristic behavioral response that is considered a proxy for 5-HT2A receptor activation and potential psychedelic-like effects.[2]

-

Conditioned Place Preference (CPP): This paradigm is used to assess the rewarding or aversive properties of a compound.

-

Drug Discrimination: This procedure can determine if the subjective effects of 4-Ethoxyphenethylamine are similar to those of known classes of drugs, such as stimulants or psychedelics.

Experimental Workflow Visualization

Caption: In vivo behavioral profiling workflow.

Metabolism and Pharmacokinetics (ADME): Understanding the Compound's Fate in the Body

The absorption, distribution, metabolism, and excretion (ADME) properties of 4-Ethoxyphenethylamine will significantly influence its duration of action and potential for drug-drug interactions.

In Vitro Metabolism

Incubating 4-Ethoxyphenethylamine with liver microsomes or hepatocytes from different species, including humans, can identify the major metabolic pathways.[6] Based on the metabolism of similar phenethylamines, potential metabolic routes include O-deethylation, N-acetylation, and oxidative deamination.[6][7]

Pharmacokinetic Studies

In vivo pharmacokinetic studies in animals are necessary to determine key parameters such as oral bioavailability, plasma half-life, and brain penetration.

Toxicology and Safety Pharmacology: Assessing the Potential for Adverse Effects

A preliminary assessment of the toxicological profile of 4-Ethoxyphenethylamine is crucial for any further development.

-

In Vitro Cytotoxicity: The cytotoxicity of the compound should be evaluated in relevant cell lines, such as neuronal (e.g., SH-SY5Y) and hepatic (e.g., HepG2) cells.[8]

-

Safety Pharmacology: A core battery of safety pharmacology studies should be conducted to assess the compound's effects on the cardiovascular, respiratory, and central nervous systems.

Data Integration and Future Directions: Building a Complete Picture

The data generated from this comprehensive profiling cascade will provide a detailed understanding of the pharmacological profile of 4-Ethoxyphenethylamine. By integrating the in vitro receptor binding and functional data with the in vivo behavioral and pharmacokinetic data, a clear picture of its mechanism of action and potential therapeutic or abuse liability will emerge.

Future research could explore the synthesis and profiling of analogs to establish structure-activity relationships, investigate downstream signaling pathways in more detail, and conduct more extensive toxicological studies. This systematic approach ensures a thorough and scientifically rigorous characterization of novel compounds, paving the way for a deeper understanding of their neuropharmacological properties.

References

-

Kõks, S. (2015). Experimental Models on Effects of Psychostimulants. Int Rev Neurobiol., 120, 107-29. [Link]

-

Kolaczynska, K. E., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]

-

Rider, O. J., et al. (2023). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. ResearchGate. [Link]

-

Heal, D. J., et al. (2013). Animal models to guide clinical drug development in ADHD: lost in translation?. Journal of Psychopharmacology, 27(9), 759-776. [Link]

-

Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. [Link]

-

Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. [Link]

-

Luethi, D., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 13, 993492. [Link]

-

Carvalho, M., et al. (2021). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Molecules, 26(11), 3237. [Link]

-

Spencer, R. C., & Berridge, C. W. (2015). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. Biological Psychiatry, 77(10), e31-e32. [Link]

-

Blossom Analysis. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. [Link]

-

Aguilar-Hidalgo, D., et al. (2022). Psychostimulants and social behaviors. Frontiers in Behavioral Neuroscience, 16, 960007. [Link]

-

Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794254. [Link]

-

Rangan, R. S., et al. (2021). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy). bioRxiv. [Link]

-

Rangan, R. S., et al. (2021). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy)-Phenethylamine as a Model Compound. bioRxiv. [Link]

-

Devilbiss, D. M., & Berridge, C. W. (2008). The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex. Journal of Neuroscience, 28(44), 11195-11205. [Link]

-

Theobald, D. S., & Maurer, H. H. (2006). Studies on the metabolism and toxicological detection of the designer drug 4-ethyl-2,5-dimethoxy-beta-phenethylamine (2C-E) in rat urine using gas chromatographic-mass spectrometric techniques. Journal of Chromatography B, 842(2), 76-90. [Link]

-

Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. [Link]

-

Wikipedia. (n.d.). 2,5-Dimethoxy-4-ethylamphetamine. [Link]

-

Snyder, S. H., et al. (1971). DOET (2,5-dimethoxy-4-ethylamphetamine), a new psychotropic drug. Effects of varying doses in man. Archives of General Psychiatry, 24(1), 50-55. [Link]

-

Shulgin, A. T. (n.d.). #164 4-Tme; 4-thiometaescaline;. [Link]

-

Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. ResearchGate. [Link]

-

E-Holl, V., et al. (2006). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology Letters, 164(3), 234-246. [Link]

-

Hill, S. L., et al. (2013). Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: case series. Clinical Toxicology, 51(6), 487-492. [Link]

-

Theobald, D. S., et al. (2005). New designer drug 4-iodo-2,5-dimethoxy-β-phenethylamine (2C-I): Studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric and capillary electrophoretic/mass spectrometric techniques. Journal of Mass Spectrometry, 40(1), 105-120. [Link]

-

Winstock, A. R., et al. (2014). Severe poisoning after self-reported use of 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, a novel substituted amphetamine: a case series. Journal of Medical Toxicology, 10(1), 69-74. [Link]

-

Wikipedia. (n.d.). Metaescaline. [Link]

-

Bishop, C. L., et al. (2015). Analysis of Synthetic Phenethylamine Street Drugs Using Direct Sample Analysis Coupled to Accurate Mass Time of Flight Mass Spectrometry. Journal of Analytical Toxicology, 39(8), 643-651. [Link]

-

Frison, G., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]

-

Costa, J. L., et al. (2021). Analytical techniques for the determination of Amphetamine-type substances in different matrices: a comprehensive review. TrAC Trends in Analytical Chemistry, 143, 116346. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]

- 4. Experimental Models on Effects of Psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Animal models to guide clinical drug development in ADHD: lost in translation? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the metabolism and toxicological detection of the designer drug 4-ethyl-2,5-dimethoxy-beta-phenethylamine (2C-E) in rat urine using gas chromatographic-mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the In Vitro Evaluation of 4-Ethoxyphenethylamine

Foreword: A Framework for Understanding 4-Ethoxyphenethylamine

4-Ethoxyphenethylamine is a substituted phenethylamine characterized by an ethoxy group at the fourth position of the phenyl ring. While direct comprehensive studies on this specific molecule are not extensively published, its structural similarity to other psychoactive phenethylamines, such as those with methoxy and other alkoxy substitutions, provides a strong basis for predicting its pharmacological profile. This guide will provide a detailed framework for the in vitro investigation of 4-Ethoxyphenethylamine, drawing upon established methodologies for related compounds to elucidate its potential mechanisms of action. Our approach is grounded in the hypothesis that 4-Ethoxyphenethylamine will exhibit activity at key monoaminergic targets, including serotonin receptors, trace amine-associated receptors (TAARs), and monoamine transporters. Furthermore, we will explore its expected metabolic fate, focusing on the enzymatic processes that govern the biotransformation of alkoxy-substituted phenethylamines. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, detailed protocols for a thorough in vitro characterization.

Section 1: Predicted Pharmacological Profile and Rationale

The pharmacological effects of phenethylamines are largely dictated by their interactions with various components of the monoaminergic system. Based on the extensive research into structurally related compounds, we can formulate a targeted strategy for the in vitro characterization of 4-Ethoxyphenethylamine.

Primary Target Receptors: Serotonergic and Trace Amine-Associated Receptors

Substituted phenethylamines are well-known for their affinity for serotonin receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂ₑ), which are implicated in the psychedelic effects of many of these compounds.[1][2] The 4-alkoxy substitution pattern is a common feature in several psychoactive phenethylamines, suggesting that 4-Ethoxyphenethylamine is likely to interact with these receptors. Additionally, phenethylamines are endogenous ligands for Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that modulates monoaminergic neurotransmission.[3] Activation of TAAR1 is a key mechanism for many phenethylamine-based compounds. Therefore, our initial investigations will focus on quantifying the binding affinity and functional activity of 4-Ethoxyphenethylamine at these primary targets.

Secondary Targets: Monoamine Transporters

Phenethylamines can also interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), either as inhibitors of reuptake or as releasing agents.[4] These interactions contribute significantly to the overall pharmacological profile, influencing stimulant and mood-altering effects. A comprehensive in vitro assessment must therefore include a thorough characterization of 4-Ethoxyphenethylamine's effects on these transporters.

Anticipated Metabolic Pathways

The ethoxy group at the 4-position is a prime site for metabolic transformation. The primary metabolic pathway for alkoxy-substituted phenethylamines is O-dealkylation, a reaction predominantly catalyzed by cytochrome P450 enzymes, most notably CYP2D6.[5][6] This process would convert 4-ethoxyphenethylamine to 4-hydroxyphenethylamine, a known metabolite of amphetamine.[7] Subsequent phase II conjugation reactions, such as glucuronidation or sulfation of the newly formed hydroxyl group, are also anticipated.

Section 2: Experimental Protocols for Pharmacological Characterization

This section provides detailed, step-by-step methodologies for the key in vitro assays required to characterize the pharmacological profile of 4-Ethoxyphenethylamine.

Receptor Binding Affinity: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. Here, we detail the protocol for assessing the binding of 4-Ethoxyphenethylamine to the human 5-HT₂ₐ receptor.

Protocol 2.1: 5-HT₂ₐ Receptor Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of 4-Ethoxyphenethylamine for the human 5-HT₂ₐ receptor.

-

Materials:

-

HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotic).

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Radioligand: [³H]Ketanserin (a 5-HT₂ₐ antagonist).

-

Non-specific binding control: Mianserin (10 µM).

-

Test compound: 4-Ethoxyphenethylamine, serially diluted.

-

96-well microplates.

-

Glass fiber filters (GF/B or GF/C).

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Membrane Preparation:

-

Culture HEK293-h5-HT₂ₐ cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of 10 µM mianserin (for non-specific binding).

-

50 µL of serially diluted 4-Ethoxyphenethylamine.

-

-

Add 50 µL of [³H]Ketanserin (at a concentration near its K₋) to all wells.

-

Add 100 µL of the membrane preparation to all wells.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in assay buffer.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of 4-Ethoxyphenethylamine.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

Diagram 2.1: Radioligand Binding Assay Workflow

A streamlined workflow for determining receptor binding affinity.

Functional Activity: TAAR1 Activation Assay

To assess the functional activity of 4-Ethoxyphenethylamine at TAAR1, a cAMP accumulation assay is the method of choice, as TAAR1 primarily couples to the Gαs protein, leading to an increase in intracellular cAMP upon activation.[8][9]

Protocol 2.2: TAAR1 cAMP Accumulation Assay (HTRF-based)

-

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of 4-Ethoxyphenethylamine in activating human TAAR1.

-

Materials:

-

HEK293 cells stably expressing human TAAR1 (HEK293-hTAAR1).

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Test compound: 4-Ethoxyphenethylamine, serially diluted.

-

Positive control: A known TAAR1 agonist (e.g., β-phenylethylamine).

-

cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit (e.g., from Cisbio).

-

384-well white microplates.

-

HTRF-compatible microplate reader.

-

-

Procedure:

-

Cell Plating:

-

Culture HEK293-hTAAR1 cells and seed them into a 384-well plate at an appropriate density (e.g., 5,000-10,000 cells per well).

-

Incubate overnight to allow for cell attachment.

-

-

Compound Addition:

-

On the day of the assay, remove the culture medium and add assay buffer containing the PDE inhibitor.

-

Incubate for 30 minutes at room temperature.

-

Add serially diluted 4-Ethoxyphenethylamine or controls to the wells.

-

-

cAMP Accumulation and Detection:

-

Incubate the plate for 30-60 minutes at room temperature.

-